molecular formula C6H5F3N2OS B2589676 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide CAS No. 339026-31-2

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide

Cat. No.: B2589676
CAS No.: 339026-31-2
M. Wt: 210.17
InChI Key: HTIHRJDIZSTSGF-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 2-position, a trifluoromethyl group at the 4-position, and a carboxamide group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylthio-4-(trifluoromethyl)thiazole with an amide source under acidic or basic conditions to form the desired carboxamide . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions tailored to industrial settings would be employed to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiazole ring can interact with enzymes or receptors, modulating their activity. The carboxamide group may form hydrogen bonds with target proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    4-Methyl-2-(trifluoromethyl)thiazole: Lacks the carboxamide group.

    2-Methyl-4-(trifluoromethyl)phenylthiazole: Contains a phenyl group instead of a carboxamide.

Uniqueness

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. The carboxamide group also provides additional sites for hydrogen bonding, enhancing its potential interactions with biological targets .

Properties

IUPAC Name

2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2OS/c1-2-11-4(6(7,8)9)3(13-2)5(10)12/h1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIHRJDIZSTSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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